molecular formula C22H27N3O3 B10794257 N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine

N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine

Cat. No.: B10794257
M. Wt: 381.5 g/mol
InChI Key: WUXDFTYUVPKGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]imidazol-2-one: Shares a similar core structure but with a benzo[d]imidazole moiety instead of benzo[d]oxazole.

    N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine:

Uniqueness

N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

N-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C22H27N3O3/c1-3-27-21-14-16(8-9-20(21)26-2)15-25-12-10-17(11-13-25)23-22-24-18-6-4-5-7-19(18)28-22/h4-9,14,17H,3,10-13,15H2,1-2H3,(H,23,24)

InChI Key

WUXDFTYUVPKGCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=CC=CC=C4O3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.